![molecular formula C20H24N6O3S B2767735 2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946313-84-4](/img/structure/B2767735.png)

2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

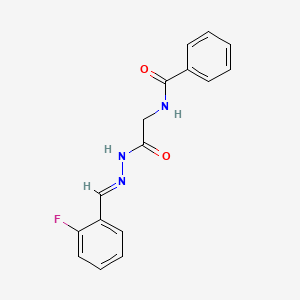

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-1-yl ring, a morpholino ring, a methylthio group, and a methoxy group . These features suggest that it might have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidin-1-yl ring, in particular, is a fused ring system that can contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrimidine derivatives are known to undergo a variety of chemical reactions, including nucleophilic substitutions and condensations .Scientific Research Applications

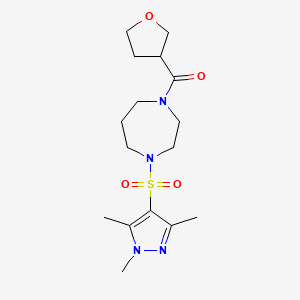

Synthesis and Biological Activity

- Novel heterocyclic compounds derived from visnagenone and khellinone have shown significant anti-inflammatory and analgesic activities. These compounds include derivatives with methoxy, methylthio, and morpholino groups, which have been evaluated for their COX-2 inhibitory, analgesic, and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Imaging Agents for Parkinson's Disease

- The synthesis of [11C]HG-10-102-01, a compound for imaging LRRK2 enzyme in Parkinson's disease, indicates research into diagnostic tools. The synthesis involved steps with methoxy and morpholino groups, showcasing applications in developing PET imaging agents (Min Wang, Mingzhang Gao, Zhidong Xu, Q. Zheng, 2017).

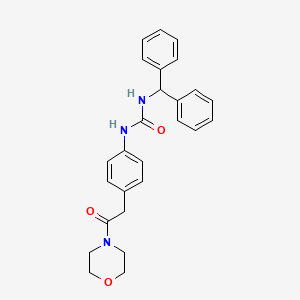

Antiviral Research

- Benzamide-based aminopyrazoles and their derivatives were synthesized and tested for anti-influenza A virus activity. This research demonstrates the potential of such compounds in developing treatments against viral infections (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).

Ribonucleoside Analogues

- Synthesis of 3-alkoxysubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides related to adenosine and guanosine showcases the exploration of nucleoside analogues for potential therapeutic applications, including antiviral or anticancer agents (Jack D. Anderson, N. K. Dalley, G. R. Revankar, R. K. Robins, 1986).

Synthesis of Novel Heterocycles

- Research into synthesizing novel heterocyclic compounds incorporating methylthio and pyrimidine moieties reflects the broad interest in developing new therapeutic agents with potential anti-inflammatory, analgesic, or antiparkinsonian activities (Yuh-Wen Ho, Maw-Cherng Suen, 2013).

Future Directions

properties

IUPAC Name |

2-methoxy-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3S/c1-28-16-6-4-3-5-14(16)19(27)21-7-8-26-18-15(13-22-26)17(23-20(24-18)30-2)25-9-11-29-12-10-25/h3-6,13H,7-12H2,1-2H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVICGNDUFIJDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-8-ethoxy-2H-chromen-2-one](/img/structure/B2767660.png)

![2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2767661.png)

![2-[1-[2-(2,3-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide](/img/structure/B2767662.png)

![N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2767667.png)

![3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2767669.png)

![4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide](/img/structure/B2767675.png)